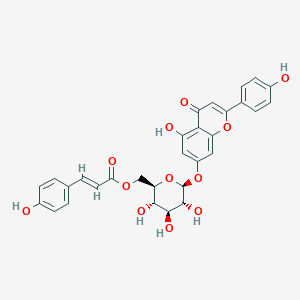

Echinacin

Description

Structure

3D Structure

Properties

CAS No. |

105815-90-5 |

|---|---|

Molecular Formula |

C30H26O12 |

Molecular Weight |

578.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1 |

InChI Key |

WPQRDUGBKUNFJW-ZZSHFKPLSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |

Synonyms |

echinacin echinacina B |

Origin of Product |

United States |

Foundational & Exploratory

Echinacin mechanism of action on innate immune cells

An In-depth Technical Guide to the Mechanism of Action of Echinacea on Innate Immune Cells

Introduction

Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of medicinal use, particularly for the prevention and treatment of respiratory infections.[1] Its reputation as an immune-stimulating agent is primarily attributed to its profound effects on the innate immune system, the body's first line of defense.[2] This technical guide provides a detailed examination of the molecular and cellular mechanisms through which Echinacea's key bioactive compounds modulate the activity of primary innate immune cells, including macrophages, natural killer (NK) cells, dendritic cells (DCs), and neutrophils. For researchers, scientists, and drug development professionals, this document synthesizes current findings on signaling pathways, presents quantitative data on cellular responses, and outlines typical experimental protocols used in this field of study.

The immunomodulatory effects of Echinacea are not monolithic; they are the result of a complex interplay between its various constituents, principally alkamides, polysaccharides, and caffeic acid derivatives like cichoric acid.[3][4][5] These compounds can act synergistically to enhance phagocytic activity, augment cell-mediated cytotoxicity, and stimulate the production of signaling molecules that orchestrate a robust immune response.[3][6]

Core Mechanisms of Action on Innate Immune Cells

Echinacea exerts its effects by directly activating key effector cells of the innate immune system. The response can be both immunostimulatory and, under certain conditions, anti-inflammatory, depending on the specific extract, the bioactive compounds present, and the state of activation of the immune cells.[7][8]

Macrophage Activation

Macrophages are central to the innate immune response, responsible for phagocytosis, antigen presentation, and cytokine production. Echinacea extracts and their constituents significantly enhance macrophage function through several mechanisms:

-

Enhanced Phagocytosis: Various Echinacea preparations have been shown to increase the phagocytic activity of macrophages, enabling them to clear pathogens and cellular debris more effectively.[1][2][9][10]

-

Cytokine and Mediator Production: Upon stimulation with Echinacea polysaccharides, macrophages upregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12.[11][12] They also increase the production of nitric oxide (NO), a potent antimicrobial molecule.[8][11]

-

Modulation of Inflammatory Response: While polysaccharides are primarily immunostimulatory, lipophilic alkamides can exhibit anti-inflammatory properties. They have been shown to inhibit the production of TNF-α and NO in macrophages that have been pre-stimulated with lipopolysaccharide (LPS), suggesting a role in resolving inflammation.[8][13][14] This dual activity highlights the complex, modulatory nature of whole Echinacea extracts.

Enhancement of Natural Killer (NK) Cell Activity

NK cells are cytotoxic lymphocytes that provide rapid responses to virally infected cells and tumor cells. Echinacea has been consistently shown to boost the cytotoxic activity of NK cells.[2][15][16] This effect is thought to result from a synergistic action of its components:

-

Polysaccharides stimulate macrophages to release NK cell-activating cytokines like TNF-α and interferons.[6]

-

Alkamides may release NK cells from endogenous inhibitors, such as prostaglandins, thereby increasing their killing capacity.[6]

Promotion of Dendritic Cell (DC) Maturation

Dendritic cells are the primary antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. Echinacea extracts promote the maturation of DCs, a critical step for initiating a T-cell-mediated adaptive immune response.[17][18] This process is characterized by:

-

Upregulation of Surface Markers: Mature DCs increase the expression of co-stimulatory molecules (CD80, CD86) and MHC class II molecules, which are essential for antigen presentation.[7][18][19]

-

Decreased Phagocytosis: As DCs mature, their ability to engulf antigens decreases, shifting their function from antigen capture to antigen presentation.[20]

-

Cytokine Secretion: Mature DCs secrete cytokines like IL-12, which are crucial for directing the T-cell response.[17]

Signaling Pathways Activated by Echinacea

The immunomodulatory effects of Echinacea are initiated by the interaction of its bioactive compounds with pattern recognition receptors (PRRs) on the surface of innate immune cells, triggering downstream signaling cascades.

TLR4-Mediated NF-κB and MAPK Activation

A primary mechanism, particularly for Echinacea polysaccharides, involves the activation of Toll-like Receptor 4 (TLR4).[11][21][22] This initiates a signaling cascade that is central to the activation of innate immunity.

Caption: TLR4-mediated signaling pathway activated by Echinacea polysaccharides.

Activation of TLR4 by polysaccharides leads to the recruitment of the adaptor protein MyD88.[21] This triggers a cascade involving TRAF6, which subsequently activates two major downstream pathways:

-

NF-κB Pathway: The IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus, where it induces the expression of genes for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[11][21][23][24]

-

MAPK Pathway: The mitogen-activated protein kinases (MAPKs), including p38 and JNK, are also activated.[11][17][25] These kinases play a crucial role in regulating the expression of inflammatory genes and are involved in dendritic cell maturation.[17][20]

Quantitative Data Summary

The following tables summarize quantitative findings from in vitro studies on the effects of Echinacea extracts and their isolated components on macrophage function.

Table 1: Effect of Echinacea on TNF-α Production in LPS-Stimulated Macrophages

| Cell Line | Echinacea Component | Concentration | Stimulus | % Change in TNF-α | Reference |

| RAW 264.7 | Cichoric Acid | 0.2 µg/mL | LPS | Significant Decrease | [13] |

| RAW 264.7 | Ethanolic Extract (EPL) | 2.0 µg/mL | LPS | Significant Decrease | [13] |

| RAW 264.7 | Alkamides (EPL AA) | 2.0 µg/mL | LPS | Significant Decrease | [13][26] |

| RAW 264.7 | Monoene Alkylamide (AA1) | 2.0 µg/mL | LPS | Significant Increase | [13] |

Table 2: Effect of Echinacea on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Cell Line | Echinacea Component | Concentration | Stimulus | % Change in NO | Reference |

| RAW 264.7 | Alkamides (EPL AA) | 2.0 µg/mL | LPS | Significant Decrease | [13] |

| RAW 264.7 | E. pallida Alcohol Extract | 100 µg/mL | LPS | ~50% Inhibition | [8] |

| RAW 264.7 | E. angustifolia Alcohol Extract | 100 µg/mL | LPS | ~35% Inhibition | [8] |

| RAW 264.7 | E. purpurea Alcohol Extract | 100 µg/mL | LPS | ~25% Inhibition | [8] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to assess the immunomodulatory effects of Echinacea.

Macrophage Stimulation and Cytokine Analysis

This protocol describes a typical workflow for measuring cytokine production from macrophages after treatment with Echinacea.

Caption: Experimental workflow for macrophage stimulation and analysis.

Methodology:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are seeded into 24-well plates at a density of approximately 5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Echinacea extract, isolated compound, or a vehicle control (e.g., DMSO, ethanol).

-

Stimulation: For experiments investigating anti-inflammatory effects, cells are co-treated with an inflammatory stimulus such as LPS (e.g., from E. coli, at a final concentration of 1 µg/mL).[8]

-

Incubation: Cells are incubated for a period of 18-24 hours at 37°C in a 5% CO₂ atmosphere.

-

Supernatant Collection: After incubation, the culture plates are centrifuged, and the cell-free supernatants are collected for analysis.

-

Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants is determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Nitrite (a stable metabolite of NO) is measured using the Griess reaction.[8] An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at ~540 nm.

Dendritic Cell Maturation Assay

This protocol outlines the process for assessing the effect of Echinacea on the maturation of bone marrow-derived dendritic cells (BMDCs).

Methodology:

-

BMDC Generation: Bone marrow is harvested from the femurs and tibias of mice (e.g., C57BL/6). Cells are cultured for 6-8 days in media containing GM-CSF and IL-4 to differentiate them into immature DCs.

-

Treatment: Immature DCs are treated with Echinacea extract (e.g., 400 µg/mL) or a positive control (e.g., LPS) for 48 hours.[17][20]

-

Flow Cytometry Analysis: Cells are harvested and stained with fluorescently-labeled antibodies specific for DC maturation markers, such as anti-CD11c, anti-MHC II, anti-CD80, and anti-CD86.

-

Data Acquisition: Stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing high levels of the maturation markers. An increase in the geometric mean fluorescence intensity (MFI) indicates upregulation of the surface markers and thus, maturation.

Conclusion

Echinacea acts as a potent modulator of the innate immune system, exerting its effects through a variety of bioactive compounds that activate macrophages, enhance NK cell cytotoxicity, and promote dendritic cell maturation.[2][3][27] The underlying mechanisms are complex, involving the activation of key signaling pathways such as TLR4, NF-κB, and MAPKs, which lead to the production of immune mediators that orchestrate a coordinated defense against pathogens.[11][17][21] The dual immunostimulatory and anti-inflammatory potential of its constituents underscores the plant's sophisticated interaction with the host immune system.[8][13] A thorough understanding of these mechanisms is critical for the rational development of standardized, efficacious Echinacea-based products for immune support.

References

- 1. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nottingham.ac.uk [nottingham.ac.uk]

- 7. Echinacea purpurea extracts modulate murine dendritic cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Echinacea increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Echinacea stimulates macrophage function in the lung and spleen of normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Echinacea-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A systematic review on the effects of Echinacea supplementation on cytokine levels: Is there a role in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of macrophage immune responses by Echinacea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Macrophage activating effects of new alkamides from the roots of Echinacea species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Echinacea purpurea Extract Enhances Natural Killer Cell Activity In Vivo by Upregulating MHC II and Th1-type CD4+ T Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medcraveonline.com [medcraveonline.com]

- 17. Echinacea pupurea extracts promote murine dendritic cell maturation by activation of JNK, p38 MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. saspublishers.com [saspublishers.com]

- 19. Echinacea pupurea extracts modulate murine dendritic cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cas.zju.edu.cn [cas.zju.edu.cn]

- 21. Echinacea polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Echinacea purpurea Polysaccharide Ameliorates Dextran Sulfate Sodium-Induced Colitis by Restoring the Intestinal Microbiota and Inhibiting the TLR4-NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Echinacea purpurea Polysaccharide Ameliorates Dextran Sulfate Sodium-Induced Colitis by Restoring the Intestinal Microbiota and Inhibiting the TLR4-NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Echinacea purpurea polysaccharide intervene in hepatocellular carcinoma via modulation of gut microbiota to inhibit TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Echinacea purpurea (L.) Moench treatment of monocytes promotes tonic interferon signaling, increased innate immunity gene expression and DNA repeat hypermethylated silencing of endogenous retroviral sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bioactive Compounds in Echinacea purpurea Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core bioactive compounds found in Echinacea purpurea extracts. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the quantitative analysis of these compounds, the experimental protocols for their study, and their mechanisms of action through various signaling pathways.

Core Bioactive Compounds and Their Quantification

Echinacea purpurea is a rich source of a variety of bioactive molecules, primarily categorized into three main classes: caffeic acid derivatives (phenols), alkamides, and polysaccharides.[1] The concentrations of these compounds can vary significantly depending on the plant part used (roots, leaves, flowers), the solvent and method of extraction, and even the age and growing conditions of the plant.[2][3]

Caffeic Acid Derivatives

The most prominent caffeic acid derivatives in Echinacea purpurea are cichoric acid and caftaric acid.[4] These compounds are known for their antioxidant properties.[4] Chicoric acid is considered a major constituent, with concentrations in roots ranging from 1.2% to 3.1% of dry weight and in flowers from 0.6% to 2.1% of dry weight.[4]

Alkamides

Alkamides are lipophilic compounds that have been identified as a new class of cannabinomimetics, modulating tumor necrosis factor-alpha (TNF-α) gene expression via the cannabinoid type 2 (CB2) receptor.[5] They are also known to inhibit cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase, contributing to their anti-inflammatory activity.[1] The concentration and types of alkamides differ significantly among various plant parts, with roots generally having higher levels of certain alkamides compared to aerial parts.[6]

Polysaccharides

The polysaccharides from Echinacea purpurea are known for their immunomodulatory effects.[1] These high-molecular-weight compounds have been shown to increase the production of interleukin-1 (IL-1), interleukin-6 (IL-6), and TNF-α by macrophages.[1] Quantification of polysaccharides can be challenging, but methods using HPLC with evaporative light scattering detection (ELSD) have been developed.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactive compounds found in Echinacea purpurea extracts from various studies.

Table 1: Phenolic Compound Content in Echinacea purpurea

| Plant Part | Compound | Concentration (% of dry weight) | Reference |

| Roots (Summer) | Chicoric Acid | 2.27% (mean) | [9][10] |

| Roots (Autumn) | Chicoric Acid | 1.68% (mean) | [9][10] |

| Tops (Summer) | Chicoric Acid | 2.02% (mean) | [9][10] |

| Tops (Autumn) | Chicoric Acid | 0.52% (mean) | [9][10] |

| Roots (Summer) | Caftaric Acid | 0.40% (mean) | [9][10] |

| Roots (Autumn) | Caftaric Acid | 0.35% (mean) | [9][10] |

| Tops (Summer) | Caftaric Acid | 0.82% (mean) | [9][10] |

| Tops (Autumn) | Caftaric Acid | 0.18% (mean) | [9][10] |

| Flowers | Total Phenols | 177.25 - 186.92 mg CAE/g | [5] |

| Flowers | Cichoric Acid | 63.66 - 70.31 mg/g | [5] |

Table 2: Polysaccharide and Glycoprotein Content in Echinacea purpurea

| Plant Part/Extract | Fraction | Concentration (% of dry extract weight) | Reference |

| Aerial Parts | Polysaccharides/Glycoproteins | 0.84 - 7.21% | [7] |

| Roots | Polysaccharides/Glycoproteins | 1.91 - 5.67% | [7] |

| Glycerite of Roots | 5-48.6 kDa & >48.6 kDa | Equivalent quantities | [7] |

| Ethanol (B145695) Extract of Roots | 5-50 kDa | Predominantly | [7] |

Table 3: Extraction Yields from Different Solvents

| Plant Part | Solvent | Extraction Yield (%) | Reference |

| Leaves | Water | 28.5 ± 2.1% | [11] |

| Flowers | Water | 24.7 ± 1.1% | [11] |

| Roots | Water | 18.8 ± 1.8% | [11] |

| Flowers | 50% Aqueous Ethanol (1st extract) | 21.52% | [5] |

| Flowers | 50% Aqueous Ethanol (2nd extract) | 9.33% | [5] |

| Flowers | 50% Aqueous Ethanol (3rd extract) | 2.90% | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the analysis of Echinacea purpurea extracts.

Extraction of Bioactive Compounds

1. Accelerated Solvent Extraction (for Ethanolic and Dichloromethanolic Extracts) [11]

-

Apparatus: Accelerated Solvent Extractor.

-

Procedure: Plant material (flowers, leaves, or roots) is subjected to extraction with either ethanol or dichloromethane (B109758) under elevated temperature and pressure to enhance extraction efficiency.

2. Stirred Extraction (for Aqueous Extracts) [11]

-

Procedure: Plant material is mixed with water and stirred for a defined period to facilitate the extraction of water-soluble compounds like polysaccharides and some phenolics.

3. Multi-Step Solvent Extraction [5]

-

Plant Material: Freeze-dried flower powder (15 g).

-

Solvent: 150 ml of 50% aqueous ethanol.

-

Procedure:

-

The powder is extracted in a shaking bath at 100 rpm for 30 minutes at 65°C.

-

The mixture is centrifuged at 3460 x g for 10 minutes and filtered.

-

The ethanol is removed using a rotary evaporator at 40°C, and the extract is then freeze-dried.

-

The filtrate from the first extraction is adjusted back to 150 ml with 50% aqueous ethanol and used to extract a fresh batch of flower powder.

-

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds [9][12][13]

-

Principle: A reversed-phase HPLC method is used for the simultaneous determination of caffeic acid derivatives and alkamides.

-

Extraction: A specific procedure is employed to release both hydrophilic phenolics and lipophilic alkamides from the sample.

-

Internal Standard: Naringenin is often used as it does not interfere with the compounds of interest.

-

Detection: UV detection is commonly used.

2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Compound Identification [11]

-

Purpose: Used for the unequivocal identification of a wide range of bioactive compounds, including phenolic/acidic compounds and alkamides, in the extracts.

3. HPLC with Evaporative Light Scattering Detector (ELSD) for Polysaccharides and Glycoproteins [7][8]

-

Sample Preparation:

-

The extract is treated with ethanol to precipitate the polysaccharide/glycoprotein (PS/GP) fraction.

-

The precipitate is redissolved in water and passed through a 5-kDa molecular weight filter to remove smaller molecules.

-

-

Analysis: The PS/GP fraction is analyzed by HPLC-ELSD. The results are often expressed as arabinogalactan (B145846) equivalents.

Cell-Based Assays for Bioactivity

1. Macrophage Culture and Stimulation [11][14]

-

Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary human monocyte-derived macrophages.

-

Stimulation: Cells are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are treated with various concentrations of Echinacea purpurea extracts before or after LPS stimulation.

2. Cytokine Production Measurement [11][14]

-

Method: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture medium.

3. Reactive Oxygen and Nitrogen Species (ROS/RNS) Generation [11]

-

Method: Fluorescent probes are used to measure the intracellular levels of ROS/RNS in macrophages. The fluorescence intensity is quantified using techniques like fluorescence microscopy or flow cytometry.

Signaling Pathways and Mechanisms of Action

The immunomodulatory and anti-inflammatory effects of Echinacea purpurea extracts are mediated through the modulation of several key signaling pathways.

Anti-Inflammatory Signaling

Alkamide-rich extracts, particularly dichloromethanolic extracts from the roots, have demonstrated potent anti-inflammatory activity.[11][15] This is achieved through the downregulation of signaling pathways such as p38, extracellular signal-regulated kinase (ERK) 1/2, and NF-κB.[15][16] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.[15] Alkamides also exert their effects through the cannabinoid type 2 (CB2) receptor.[5]

References

- 1. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Alkamide levels in Echinacea purpurea: a rapid analytical method revealing differences among roots, rhizomes, stems, leaves and flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the Bioactivity of Echinacea purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Echinacea purpurea Fractions Represent Promising Plant-Based Anti-Inflammatory Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Echinacea Alkylamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea (B1179865), a genus of herbaceous flowering plants in the daisy family, has a long history of medicinal use, particularly for the treatment and prevention of upper respiratory tract infections. Among the various classes of bioactive compounds present in Echinacea extracts, alkylamides are considered key contributors to its immunomodulatory effects. Understanding the pharmacokinetics and bioavailability of these lipophilic compounds is crucial for the standardization of Echinacea preparations and the development of rational dosing regimens. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of Echinacea alkylamides, supported by experimental data and methodologies.

Bioavailability and Absorption

Alkylamides from Echinacea are orally bioavailable and are rapidly absorbed following ingestion. In contrast, another major class of compounds in Echinacea, caffeic acid conjugates, exhibit poor bioavailability and are generally not detected in systemic circulation.[1]

In Vitro Permeability: The Caco-2 Cell Model

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal permeability of compounds. Studies have shown that Echinacea alkylamides can readily diffuse across Caco-2 cell monolayers, indicating good potential for oral absorption.[1] The apparent permeability coefficient (Papp) for various alkylamides has been reported to range from 3 x 10⁻⁶ to 3 x 10⁻⁴ cm/s.[2] Structural variations among alkylamides, such as saturation and N-terminal methylation, can influence their diffusion rates.[1]

In Vivo Absorption in Humans

Human clinical trials have confirmed the rapid absorption of alkylamides. Following oral administration of Echinacea tablets, alkylamides have been detected in plasma as early as 20 minutes post-ingestion and can remain detectable for up to 12 hours.[1] The time to reach maximum plasma concentration (Tmax) varies depending on the formulation, with liquid preparations generally showing a slightly faster absorption profile than tablets. For instance, one study reported a Tmax of 20 minutes for a liquid extract compared to 30 minutes for a tablet formulation.[3]

Pharmacokinetic Parameters

Several studies have characterized the pharmacokinetic profiles of various Echinacea alkylamides in humans and animal models. The following tables summarize key pharmacokinetic parameters from selected studies.

Table 1: Pharmacokinetic Parameters of Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides in Humans

| Formulation | Dose | Cmax (ng/mL) | Tmax (min) | Reference |

| Ethanolic Extract (Tablets) | Not Specified | 10.88 | 30 | [4] |

| Echinaforce® Tincture | 0.07 mg | 0.40 | 30 | [5] |

| Echinaforce® Tablets | 0.07 mg | 0.12 | 45 | [5] |

| Liquid Preparation | Not Specified | 136 ± 31 (ng eq/mL) | 20 | [3] |

| Tablet Preparation | Not Specified | 114 ± 59 (ng eq/mL) | 30 | [3] |

Table 2: Pharmacokinetic Parameters of Various Alkylamides in Humans (Single Dose of Echinacea Tablets)

| Alkylamide | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Sum of Alkylamides | 336 ± 131 (ng eq/mL) | 2.3 | Not Reported | |

| Tetraene | 13 - 65 | Not Reported | Not Reported | [6] |

Table 3: Pharmacokinetic and Tissue Distribution Parameters of Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides in Rats (2.5 mg/kg oral dose)

| Tissue | Cmax (ng/g or ng/mL) | Tmax (min) | AUC₀-∞ (min·ng/g or min·ng/mL) | Elimination Half-life (min) | Mean Residence Time (min) | Reference |

| Plasma | 26.4 | 15 | 794 | Not Reported | Not Reported | [7][8][9] |

| Liver | Not Reported | Not Reported | 1254 | Not Reported | Not Reported | [7][8][9] |

| Hippocampus | 33.8 | Not Reported | 1764 | Not Reported | Not Reported | [7][8][9] |

| Cerebral Cortex | 37.1 | Not Reported | 2406 | Not Reported | Not Reported | [7][8][9] |

| Cerebellum | 40.5 | Not Reported | 3018 | Not Reported | Not Reported | [7][8][9] |

| Striatum | 46.0 | Not Reported | 6192 | 253 | 323 | [7][8][9] |

Distribution

Following absorption, Echinacea alkylamides are distributed to various tissues. Animal studies in rats have shown that dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides can cross the blood-brain barrier, with detectable concentrations in the hippocampus, cerebral cortex, cerebellum, and striatum as early as 8 minutes after oral administration.[7][8] The highest concentrations were observed in the striatum.[7][8][9] The total amount of these alkylamides, as measured by the area under the curve (AUC), was found to be higher in brain tissues and the liver compared to plasma.[7][8][9]

Metabolism

The metabolism of Echinacea alkylamides is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic pathways include epoxidation, N-dealkylation, and hydroxylation.

A study on the metabolism of N-isobutyldodeca-2E,4E,8Z,10Z-tetraenamide using human recombinant P450 enzymes and human liver microsomes identified several CYP isoforms involved in its transformation.

-

CYP1A1 and CYP1A2: Mediate epoxidation and N-dealkylation.

-

CYP2A13 and CYP2D6: Primarily produce epoxide metabolites.

-

CYP2E1: Responsible for the dominant hydroxylation product.

-

CYP2C9: The principal source of epoxides in human liver microsomes.

Excretion

Limited data is available on the excretion of Echinacea alkylamides in humans. One study investigated the excretion of Bauer's alkamide #8 (N-isobutyl-(2E,4E,8Z,10E)-dodecatetraenamide) after a single oral dose of Echinacea root powder. The results showed that a small percentage of the ingested alkamide was excreted in the urine and a larger proportion in the feces.

-

Urinary Excretion: Approximately 0.1% to 0.2% of the ingested amount was recovered in the urine within 24 hours.

-

Fecal Excretion: Approximately 7% to 46% of the ingested amount was recovered in the feces within 24 hours.

These findings suggest that a significant portion of the absorbed alkylamides is metabolized before excretion.

Experimental Protocols

Caco-2 Permeability Assay for Lipophilic Compounds

This protocol provides a general framework for assessing the intestinal permeability of lipophilic compounds like Echinacea alkylamides.

Cell Culture:

-

Caco-2 cells are seeded on permeable polycarbonate membrane inserts in multi-well plates.

-

The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

Permeability Assay:

-

The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The test compound (dissolved in a suitable vehicle, often containing a small percentage of DMSO and potentially a protein like bovine serum albumin to improve solubility and reduce non-specific binding) is added to the apical (donor) chamber to assess apical-to-basolateral transport (absorptive flux).

-

For basolateral-to-apical transport (efflux), the compound is added to the basolateral (donor) chamber.

-

Samples are collected from the receiver chamber at specified time intervals.

-

The concentration of the compound in the samples is quantified using a validated analytical method, typically HPLC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

HPLC-MS/MS Quantification of Alkylamides in Human Plasma

This protocol outlines a typical method for the sensitive and specific quantification of Echinacea alkylamides in human plasma.

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquots of human plasma are mixed with an internal standard solution.

-

The alkylamides are extracted from the plasma using an organic solvent mixture (e.g., diethyl ether and n-hexane).

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solvent.

Chromatographic and Mass Spectrometric Conditions:

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of the target alkylamides and the internal standard.

Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[10][11][12][13]

Signaling Pathways and Experimental Workflows

Echinacea alkylamides exert their immunomodulatory effects through interaction with the endocannabinoid system, specifically by binding to the cannabinoid receptor type 2 (CB2). This interaction triggers a cascade of intracellular signaling events.

Signaling Pathway of Echinacea Alkylamides via CB2 Receptor

Caption: Signaling pathway of Echinacea alkylamides via the CB2 receptor.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for pharmacokinetic analysis of Echinacea alkylamides.

Conclusion

Echinacea alkylamides are readily absorbed from the gastrointestinal tract and are distributed to various tissues, including the brain. Their metabolism is primarily hepatic, involving several cytochrome P450 enzymes. The pharmacokinetic profile of alkylamides supports the traditional dosing regimens of Echinacea preparations. The interaction of alkylamides with the CB2 receptor provides a molecular basis for their observed immunomodulatory effects. The detailed experimental protocols and consolidated pharmacokinetic data presented in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further research and the development of standardized, efficacious Echinacea-based products.

References

- 1. Bioavailability of Echinacea Constituents: Caco-2 Monolayers and Pharmacokinetics of the Alkylamides and Caffeic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability and pharmacokinetics of alkamides from the roots of Echinacea angustifolia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioavailability and pharmacokinetics of Echinacea purpurea preparations and their interaction with the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic interactions of echinacea and policosanol with warfarin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and tissue distribution of dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioavailability of dodeca-2E, 4E, 8E, 10E/Z-tetraenoic acid isobutylamides after oral administration in rats and distribution in various tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. nalam.ca [nalam.ca]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. rr-americas.woah.org [rr-americas.woah.org]

Echinacea's Immunomodulatory Action on Macrophage Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of traditional use for stimulating the immune system. Modern research has increasingly focused on elucidating the specific mechanisms by which Echinacea exerts its effects, with a particular interest in its interaction with key immune cells such as macrophages. This technical guide provides an in-depth analysis of the current scientific understanding of how Echinacea and its bioactive constituents modulate cytokine production in macrophages, key regulators of the inflammatory and immune response. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core-Mechanism: Modulation of Macrophage Cytokine Secretion

Echinacea preparations have been demonstrated to exert a significant influence on the production of a wide array of cytokines by macrophages. The nature of this modulation can be either immunostimulatory or anti-inflammatory, depending on the specific Echinacea species, the part of the plant used, the extraction method, and the specific bioactive compounds present. The primary cytokines affected include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and interleukin-10 (IL-10).

Quantitative Impact of Echinacea on Cytokine Production

The following tables summarize the quantitative data from various in vitro studies investigating the effect of different Echinacea preparations on cytokine production by macrophages.

Table 1: Effect of Echinacea purpurea Extracts on Pro-inflammatory Cytokine Production in Macrophages

| Echinacea Preparation | Macrophage Type | Concentration | TNF-α Production | IL-6 Production | IL-1β Production | Reference |

| Standardized E. purpurea (SEP) hydroalcoholic extract (4% chicoric acid) | RAW 264.7 | 200 µg/mL | Significant increase | Significant increase | Significant increase | [1][2] |

| Standardized E. purpurea (SEP) hydroalcoholic extract (4% chicoric acid) | RAW 264.7 | 400 µg/mL | Significant increase | Significant increase | Significant increase | [1][2] |

| E. purpurea aqueous extract (flowers) | Human monocyte-derived macrophages (hMDMs) | 250 µg/mL | 892.7 ± 209.9 fold increase vs. non-stimulated | 20164.9 ± 10943.3 fold increase vs. non-stimulated | 41.4 ± 21.7 fold increase vs. non-stimulated | [3] |

| E. purpurea aqueous extract (roots) | Human monocyte-derived macrophages (hMDMs) | 250 µg/mL | Lower activity than flowers/leaves | Lower activity than flowers/leaves | 30.8 ± 12.2 fold increase vs. non-stimulated | [3] |

| E. purpurea fresh pressed juice | Human peripheral blood macrophages | 0.012 µg/mL | Significantly higher than unstimulated cells | Significantly higher than unstimulated cells | Significantly higher than unstimulated cells | [4][5] |

| Polysaccharide-enriched extract (EP) from E. purpurea | Murine peritoneal macrophages | Not specified | Stimulated production | Stimulated production | Not specified | [6] |

Table 2: Effect of Echinacea Constituents on Cytokine Production in LPS-Stimulated Macrophages

| Echinacea Constituent | Macrophage Type | Concentration | Effect on TNF-α Production | Effect on IL-6 Production | Effect on IL-10 Production | Reference |

| Cichoric Acid | Cultured macrophages | 0.2 µg/mL | Significant decrease | Not specified | Not specified | [7] |

| Echinacea Premium Liquid (EPL) | Cultured macrophages | 2.0 µg/mL | Significant decrease | Not specified | Not specified | [7] |

| EPL Alkylamide fraction (EPL AA) | Cultured macrophages | 2.0 µg/mL | Significant decrease | Not specified | Not specified | [7] |

| Monoene alkylamide (AA1) | Cultured macrophages | 2.0 µg/mL | Significant increase | Not specified | Not specified | [7] |

| Cichoric Acid (CA) | Yak peripheral blood mononuclear cells (PBMCs) | Not specified | Significant decrease in LPS-induced levels | Significant decrease in LPS-induced levels | Increased in LPS-induced levels | [8] |

Key Signaling Pathways

Echinacea's modulation of cytokine production in macrophages is mediated through the activation of specific signaling pathways. The Toll-like receptor 4 (TLR4) and the downstream nuclear factor-kappa B (NF-κB) pathway have been identified as central to this process.

TLR4-Mediated Activation

Polysaccharides from Echinacea purpurea have been shown to initiate a signaling cascade through a TLR4-dependent mechanism.[6] This interaction triggers a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, ultimately leading to the activation of NF-κB.[6][9][10]

Caption: TLR4-mediated signaling pathway activated by Echinacea polysaccharides in macrophages.

NF-κB Activation

The activation of NF-κB is a critical step in the induction of pro-inflammatory cytokine gene expression.[11][12] Upon stimulation by upstream signals originating from TLR4 activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][11]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature concerning Echinacea's effects on macrophage cytokine production.

Macrophage Culture and Stimulation

A typical experimental workflow for investigating the effects of Echinacea on macrophage cytokine production is as follows:

Caption: General experimental workflow for assessing Echinacea's effect on macrophage cytokine production.

1. Cell Culture:

-

Cell Lines: The murine macrophage cell line RAW 264.7 is commonly used.[1][13]

-

Primary Cells: Murine peritoneal macrophages or human peripheral blood mononuclear cells (PBMCs) are also frequently employed. For human macrophages, monocytes are often isolated from peripheral blood by adherence to plastic and then differentiated into macrophages.[4][6]

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics is a standard culture medium.[4]

2. Echinacea Preparation:

-

Extracts: Aqueous, ethanolic, or dichloromethanolic extracts are prepared from different parts of the plant (roots, leaves, flowers).[3][14]

-

Constituents: Purified compounds such as polysaccharides, alkamides, and cichoric acid are also used.

-

Endotoxin (B1171834) Removal: It is crucial to ensure that Echinacea preparations are free of endotoxin (LPS) to avoid confounding results, which can be verified using a Limulus Amebocyte Lysate (LAL) assay.[4]

3. Macrophage Stimulation:

-

Direct Stimulation: Macrophages are treated with various concentrations of Echinacea extracts or compounds alone to assess their direct immunostimulatory effects.

-

Co-stimulation with LPS: To investigate the anti-inflammatory potential, macrophages are often pre-treated with Echinacea followed by stimulation with lipopolysaccharide (LPS), a potent inflammatory stimulus.[7][13]

4. Cytokine Measurement:

-

ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the cell culture supernatants.[4][6]

-

Incubation Time: The incubation time for cytokine production varies depending on the cytokine being measured, typically ranging from 18 to 72 hours.[4][5]

5. Signaling Pathway Analysis:

-

Western Blotting: This technique is used to detect the phosphorylation and activation of key signaling proteins such as NF-κB, IκBα, and MAPKs.[6]

Conclusion and Future Directions

The evidence strongly indicates that Echinacea and its bioactive constituents are potent modulators of macrophage cytokine production. The dual capacity of Echinacea to both stimulate and suppress inflammatory responses in macrophages, depending on the specific preparation and experimental context, highlights its complex immunomodulatory properties. The activation of the TLR4-NF-κB signaling pathway appears to be a central mechanism underlying its immunostimulatory effects.

For drug development professionals, these findings suggest that specific, standardized Echinacea extracts or isolated compounds could be developed as targeted immunomodulatory agents. Future research should focus on further elucidating the structure-activity relationships of different Echinacea constituents, exploring their effects on a wider range of macrophage subtypes and functions, and translating these in vitro findings into well-controlled in vivo studies and clinical trials. A deeper understanding of these mechanisms will be pivotal in harnessing the therapeutic potential of Echinacea for a variety of immune-related conditions.

References

- 1. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. Echinacea-induced cytokine production by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Echinacea-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of macrophage immune responses by Echinacea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Echinacea Purpurea Extract (cichoric Acid) Exerts an Anti-inflammatory Effect on Yak PBMCs and Regulates the TLR4 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immune-enhancing Effects of Echinacea purpurea Extracts on RAW264.7 Cells via TLR4-mediated NF-κB and MAPKs Pathways -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]

- 10. Immune-enhancing Effects of Echinacea purpurea Extracts on RAW264.7 Cells via TLR4-mediated NF-κB and MAPKs Pathways -Journal of Physiology & Pathology in Korean Medicine [koreascience.kr]

- 11. Frontiers | NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Echinacea increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Echinacea Alkamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of medicinal use, particularly for the treatment of common colds and inflammatory conditions. The lipophilic constituents of Echinacea extracts, known as alkamides (or alkylamides), are considered key bioactive compounds responsible for many of its pharmacological effects.[1][2] These compounds exhibit a fascinating structure-activity relationship (SAR), dictating their interactions with various biological targets and their subsequent immunomodulatory and anti-inflammatory activities. This guide provides an in-depth technical overview of the SAR of Echinacea alkamides, focusing on their molecular targets, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Core Concepts: Structure of Echinacea Alkamides

Echinacea alkamides are characterized by a fatty acid chain of varying length and degrees of unsaturation, connected to an isobutylamide or a 2-methylbutylamide moiety via an amide bond. The structural diversity within this class of compounds arises from variations in:

-

Chain Length: Typically ranging from 11 to 16 carbons.

-

Degree of Unsaturation: The presence of double and triple bonds (diene, triene, tetraene, and diyne functionalities).

-

Geometry of Double Bonds: The presence of both cis (Z) and trans (E) isomers.

-

Amine Moiety: Predominantly isobutylamide, with some variations.

These structural features are critical determinants of their biological activity.

Key Biological Targets and Structure-Activity Relationships

The immunomodulatory and anti-inflammatory effects of Echinacea alkamides are primarily attributed to their interactions with cannabinoid receptors and their ability to inhibit key enzymes in the inflammatory cascade.

Cannabinoid Receptors (CB1 and CB2)

Due to their structural similarity to the endogenous cannabinoid anandamide, Echinacea alkamides have been identified as a novel class of cannabinomimetics.[2] They exhibit a notable affinity for the cannabinoid type 2 (CB2) receptor, which is predominantly expressed on immune cells, and to a lesser extent, the cannabinoid type 1 (CB1) receptor, which is mainly found in the central nervous system.[2][3]

Structure-Activity Relationship for Cannabinoid Receptor Binding:

-

CB2 Receptor Selectivity: Many alkamides show a significantly higher affinity for the CB2 receptor over the CB1 receptor.[2][4]

-

Unsaturation and Chain Length: The presence of a long, unsaturated fatty acid chain is crucial for high affinity. Specifically, dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide and dodeca-2E,4E-dienoic acid isobutylamide have demonstrated potent binding to the CB2 receptor, with Ki values in the nanomolar range.[2]

-

Amide Head Group: The isobutylamide moiety appears to be important for interaction with the CB2 receptor.[5]

Quantitative Data: Cannabinoid Receptor Binding Affinity (Ki values)

| Alkamide | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |

| Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide | >1500 | ~60 | [2] |

| Dodeca-2E,4E-dienoic acid isobutylamide | >1500 | ~60 | [2] |

| Undeca-2E-ene-8,10-diynoic acid isobutylamide | >10,000 | >10,000 | [2] |

| Anandamide | ~80 | >200 | [2] |

Note: Ki values can vary between studies depending on the experimental conditions and radioligand used.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes

Alkamides have been shown to inhibit the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), enzymes that are critical for the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[6][7]

Structure-Activity Relationship for COX/5-LOX Inhibition:

-

COX Inhibition: Some alkamides exhibit inhibitory activity against both COX-1 and COX-2. For instance, at a concentration of 100 µg/mL, several E. purpurea alkamides inhibited COX-1 in the range of 36-60% and COX-2 in the range of 15-46%.[7] Undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide showed the highest COX-1 inhibitory activity (60% at 100 µg/mL).[1]

-

5-LOX Inhibition: The inhibitory activity against 5-LOX also appears to be structure-dependent, though specific IC50 values for individual alkamides are not widely reported in the literature.[6] Root extracts of E. purpurea, E. pallida, and E. angustifolia have shown 5-LOX inhibition with IC50 values of 0.642, 1.08, and 0.444 µg/mL, respectively.[1]

Quantitative Data: Cyclooxygenase (COX) Inhibition

| Alkamide | Concentration | % Inhibition of COX-1 | % Inhibition of COX-2 | Reference(s) |

| Undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide | 100 µg/mL | 60 | 46 | [1] |

| Dodeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide | 100 µg/mL | 48 | 31 | [1] |

| Undeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide | 100 µg/mL | 55 | 39 | [1] |

Note: The data presented as percent inhibition at a single concentration makes direct comparison of potency challenging. IC50 values would provide a more definitive measure of inhibitory activity.

Signaling Pathways Modulated by Echinacea Alkamides

The interaction of alkamides with their molecular targets initiates a cascade of intracellular signaling events, ultimately leading to the modulation of immune responses.

CB2 Receptor-Mediated Signaling

Binding of alkamides to the CB2 receptor on immune cells, such as macrophages, triggers a signaling pathway that influences the production of cytokines.

Caption: CB2 receptor signaling cascade initiated by Echinacea alkamides.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the structure-activity relationship of Echinacea alkamides.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of alkamides for CB1 and CB2 receptors by measuring their ability to displace a radiolabeled ligand.

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and a range of concentrations of the test alkamide. Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of alkamide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of alkamides to inhibit the enzymatic activity of COX-1 and COX-2.

Detailed Methodology:

-

Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Reaction Mixture: The assay is typically performed in a buffer solution containing the COX enzyme, a heme cofactor, and a reducing agent.

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test alkamide before the addition of arachidonic acid to initiate the reaction.

-

Detection: The production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX reaction, is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition is calculated for each alkamide concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NF-κB Activation Assay

This assay assesses the effect of alkamides on the activation of the transcription factor NF-κB, a key regulator of inflammation.

Detailed Methodology:

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of alkamides.

-

Nuclear Extraction: After treatment, nuclear extracts are prepared from the cells.

-

NF-κB DNA Binding Assay: The activation of NF-κB is often measured using an ELISA-based assay that detects the binding of the active p65 subunit of NF-κB from the nuclear extracts to a specific DNA consensus sequence immobilized on a microplate.

-

Detection: A primary antibody specific for the p65 subunit is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the absorbance is measured.

-

Data Analysis: The results are expressed as the percentage of NF-κB activation relative to the LPS-stimulated control.

Macrophage Phagocytosis Assay

This assay evaluates the influence of alkamides on the phagocytic capacity of macrophages.

Detailed Methodology:

-

Macrophage Culture: Macrophages (e.g., primary peritoneal macrophages or a cell line) are cultured in appropriate media.

-

Treatment: The macrophages are treated with various concentrations of alkamides for a specified period.

-

Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan or latex beads) or apoptotic cells are added to the macrophage cultures and incubated to allow for phagocytosis.

-

Quantification: The extent of phagocytosis is quantified. This can be done by:

-

Microscopy: Counting the number of ingested particles per cell under a fluorescence microscope.

-

Flow Cytometry: Measuring the fluorescence intensity of the cell population, which correlates with the amount of ingested fluorescent particles.

-

-

Data Analysis: The phagocytic activity is compared between the treated and untreated control groups to determine the effect of the alkamides.

Conclusion

The structure-activity relationship of Echinacea alkamides is a complex and multifaceted area of research. Their ability to interact with key components of the endocannabinoid and inflammatory systems is intricately linked to their specific chemical structures. The length and degree of unsaturation of the fatty acid chain, along with the nature of the amide headgroup, are critical determinants of their binding affinity and inhibitory potency. While significant progress has been made in understanding the SAR of these compounds, particularly in relation to cannabinoid receptors, further research with a broader range of purified alkamides and standardized assays is needed to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the fascinating pharmacology of these natural products.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. The endocannabinoid system as a target for alkamides from Echinacea angustifolia roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkamides from Echinacea inhibit cyclooxygenase-2 activity in human neuroglioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro inhibition of cyclooxygenase and 5-lipoxygenase by alkamides from Echinacea and Achillea species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivity of alkamides isolated from Echinacea purpurea (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Use of Echinacea in Traditional Medicine for Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long and well-documented history of medicinal use, particularly in the treatment of various infections. Native to North America, species such as Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida were integral to the traditional medicine systems of numerous Indigenous peoples and later adopted by Eclectic physicians in the 19th and early 20th centuries.[1][2][3][4] This technical guide provides an in-depth exploration of the historical and traditional applications of Echinacea for infections, presenting available quantitative data, outlining traditional preparation methods that can be viewed as early experimental protocols, and illustrating the underlying immunomodulatory signaling pathways.

Historical and Traditional Applications

Echinacea was a versatile remedy employed for a wide range of infectious conditions. Its use predates European settlement in North America, with archaeological evidence suggesting its use by Native Americans for over 400 years.[1] Traditional applications ranged from treating venomous bites and external wounds to managing internal ailments like coughs, sore throats, and fevers.[2][3][4]

Data Presentation: Traditional Uses and Preparations

While precise quantitative data from historical and traditional use is often not documented in a standardized manner, the following tables summarize the available information on the types of infections treated, the Echinacea species and plant parts used, and the methods of preparation.

| Infection Type | Traditional Indication | Relevant Echinacea Species | Plant Part(s) Used | Citations |

| Topical Infections | Wounds, burns, insect bites, snake bites, skin ulcers | E. angustifolia, E. purpurea | Root, whole plant | [2][3][5] |

| Respiratory Infections | Colds, flu, sore throat, cough, fever, diphtheria, scarlet fever | E. angustifolia, E. purpurea, E. pallida | Root, leaves, flowers | [3][6][7][8][9] |

| Systemic Infections | Sepsis ("blood poisoning"), septicemia, fevers | E. angustifolia | Root | [9] |

| Oral Infections | Toothache, gum inflammation | E. angustifolia, E. purpurea | Root (chewed) | [3][9] |

| Other Infections | Urinary tract infections, syphilis, dysentery | E. purpurea, E. angustifolia | Root, aerial parts | [2][9] |

| Preparation Method | Traditional Dosage/Administration | Plant Part(s) Used | Relevant Echinacea Species | Citations |

| Poultice | Applied directly to wounds, bites, and burns. | Fresh or dried, crushed or chewed root and/or leaves. | E. angustifolia, E. purpurea | [5][10] |

| Decoction (Tea) | Drank for internal infections, fevers, and pain. For acute colds, 5-6 cups on the first day, then reduced. | Dried root, leaves, or flowers (approx. 1g per 150-240 ml of boiling water, steeped for 10-15 minutes). | E. purpurea, E. angustifolia | [11] |

| Tincture | Taken orally for systemic infections, colds, and flu. Dosages varied from a few drops to a teaspoonful, often taken multiple times a day at the onset of illness. For acute infections, doses like 10-20 drops three times daily, or even every hour, were noted. | Root, leaves, and/or flowers macerated in alcohol. | E. angustifolia, E. purpurea | [6][12][13] |

| Chewed Root | Chewed for toothaches and sore throats. | Fresh root. | E. angustifolia | [3][4] |

| Juice | Freshly pressed juice from aerial parts. A historical dosage mentioned is 6-9 ml orally per day. | Aerial parts (leaves and flowers). | E. purpurea | [11] |

Historical Experimental Protocols: Traditional Preparation Methods

The traditional preparation methods of Echinacea can be viewed as early, empirical experimental protocols. These methods were refined over generations to maximize the therapeutic effects of the plant.

Tincture Preparation (Eclectic Physician Method)

Eclectic physicians, who favored botanical remedies, extensively used Echinacea tinctures. While specific formulations varied, a general protocol involved the maceration of dried and chopped Echinacea root in alcohol.

-

Objective: To create a concentrated liquid extract for internal use against systemic infections and fevers.

-

Materials:

-

Dried Echinacea angustifolia or Echinacea purpurea root.

-

Alcohol (typically 80-100 proof vodka or ethanol).

-

Airtight glass jar.

-

-

Methodology:

-

The dried root was coarsely ground or chopped.

-

The plant material was placed in the glass jar.

-

The jar was filled with alcohol, ensuring the plant material was completely submerged.

-

The jar was sealed and stored in a cool, dark place for a period of several weeks to months, with occasional shaking.

-

After the maceration period, the liquid was strained to remove the plant material.

-

The resulting tincture was stored in a dark, airtight bottle.

-

-

Dosage and Administration: Dosages were not standardized but were often administered in drops or teaspoonfuls, diluted in water, and taken several times a day, especially at the onset of symptoms. For severe conditions, more frequent dosing was common.[6][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Echinacea: A Brief History of Use and Research - NDNR - Naturopathic Doctor News and Review [ndnr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. doctorschar.com [doctorschar.com]

- 6. saintbasilfarmnc.com [saintbasilfarmnc.com]

- 7. getlabtest.com [getlabtest.com]

- 8. biolscigroup.us [biolscigroup.us]

- 9. Echinacea Uses and Plant Profile [learningherbs.com]

- 10. Poultice: How to Make Your Own Herbal Anti-Inflammatory Paste [healthline.com]

- 11. Echinacea: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. oakwoodnaturalliving.com [oakwoodnaturalliving.com]

- 13. beehealthyhomeopathic.com [beehealthyhomeopathic.com]

Spectroscopic Analysis of Cichoric Acid in Echinacea Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely utilized in herbal medicine, primarily for its immunomodulatory properties. Cichoric acid, a derivative of caffeic acid, is a significant bioactive phenolic compound found in Echinacea species, particularly Echinacea purpurea. It is often used as a marker for the quality control of Echinacea-containing products due to its immune-stimulatory and antioxidant activities.[1][2][3] Accurate and robust analytical methods are therefore essential for the standardization and quality assessment of Echinacea extracts and derived products. This technical guide provides an in-depth overview of the spectroscopic techniques employed for the qualitative and quantitative analysis of cichoric acid in Echinacea extracts.

Extraction of Cichoric Acid from Echinacea

The initial and critical step in the analysis of cichoric acid is its efficient extraction from the plant matrix. The choice of solvent and extraction method significantly impacts the yield of cichoric acid.

Experimental Protocol: Solvent Extraction

A widely adopted method for extracting cichoric acid and other phenolic compounds from Echinacea involves the use of a hydroalcoholic solvent system.[4][5]

-

Sample Preparation: Dried and powdered aerial parts or roots of Echinacea purpurea are used as the starting material.[5][6]

-

Solvent System: A mixture of methanol/water (70:30 v/v) is a commonly used solvent for extraction.[4][5] Other successful solvent systems include ethanol-water mixtures, with 40% ethanol (B145695) being particularly effective for leaves and roots.[6]

-

Extraction Procedure:

-

A known quantity of the powdered plant material (e.g., 400 mg) is mixed with a specific volume of the extraction solvent (e.g., 10.00 mL).[4]

-

The mixture is subjected to ultrasonication for a period of time (e.g., 5-30 minutes) to enhance extraction efficiency.[4][5][7]

-

This is often followed by a period of agitation, for instance, using a blood turner for 120 minutes.[4]

-

The resulting mixture is then filtered to separate the solid plant material from the liquid extract containing cichoric acid.[5]

-

-

Internal Standard: For quantitative analysis, an internal standard such as naringenin (B18129) can be added to the extraction solvent to account for variations in extraction efficiency and sample handling.[4][8]

Spectroscopic Techniques for Analysis

Several spectroscopic methods are employed for the identification and quantification of cichoric acid in Echinacea extracts. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, often coupled with UV-Vis or Mass Spectrometry detectors.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation and quantification of cichoric acid from the complex mixture of phytochemicals present in Echinacea extracts.[2][4][5][8][9][10]

A reversed-phase HPLC method is typically used for the analysis of cichoric acid.[4][8]

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reversed-phase column is commonly used for the separation. An example is a Supelco Discovery C18, 5 µm (250 mm × 4.6 mm i.d.).[4]

-

Mobile Phase: A gradient elution is often employed using a mixture of an acidic aqueous phase and an organic solvent. A common mobile phase consists of:

-

Solvent A: Water with a small percentage of an acid like formic acid or phosphoric acid to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Detection: Cichoric acid is typically detected by UV absorbance at approximately 330 nm.[10]

-

Quantification: A calibration curve is generated using a purified cichoric acid standard of known concentrations. The concentration of cichoric acid in the Echinacea extract is then determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, providing a powerful tool for the unambiguous identification and quantification of cichoric acid.[1][11][12]

-

LC System: The HPLC setup is similar to that described for HPLC-UV.

-

Mass Spectrometer: The LC system is coupled to a mass spectrometer, often a triple quadrupole (TQ) or a time-of-flight (TOF) instrument.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of phenolic compounds like cichoric acid.

-

Detection: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for high selectivity and sensitivity. For cichoric acid, the deprotonated molecule [M-H]⁻ at an m/z of 473 is often monitored.

UV-Visible Spectrophotometry

While less specific than HPLC, UV-Vis spectrophotometry can be used for a rapid estimation of the total phenolic content, including cichoric acid, in Echinacea extracts.[13][14][15] It can also be used to determine the antioxidant capacity of the extracts.[13][14][15]

-

Reagent Preparation: Prepare a solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Measurement: The Echinacea extract is mixed with the ABTS radical cation solution. The reduction of the ABTS radical by the antioxidants in the extract leads to a decrease in absorbance, which is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).

-

Quantification: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant effect of the extract to that of Trolox, a water-soluble vitamin E analog.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of cichoric acid.[16][17] While not typically used for routine quantification, it is invaluable for the definitive identification of the compound, especially when isolating it for use as a standard. Both 1H and 13C NMR are used to characterize the molecule.

Quantitative Data Summary

The concentration of cichoric acid can vary significantly depending on the Echinacea species, the part of the plant used, the harvest time, and the extraction method.

| Echinacea Species | Plant Part | Cichoric Acid Content (% w/w) | Reference |

| Echinacea purpurea | Roots (Summer) | 2.27% (mean) | [9] |

| Echinacea purpurea | Roots (Autumn) | 1.68% (mean) | [9] |

| Echinacea purpurea | Aerial Parts (Summer) | 2.02% (mean) | [9] |

| Echinacea purpurea | Aerial Parts (Autumn) | 0.52% (mean) | [9] |

| Echinacea purpurea (cultivated in Iran) | Aerial Parts | ~1.5 ± 0.65% | [2][3][5] |

| Echinacea purpurea (cultivated in Bulgaria) | Roots (seed-formation phase) | up to 3.4% | [18] |

| Echinacea purpurea (cultivated in Bulgaria) | Aerial Parts (vegetative phase) | up to 2.8% | [18] |

| Echinacea angustifolia | Roots | Main phenolic is echinacoside | [9] |

| Echinacea pallida | Roots | Main phenolic is echinacoside | [9] |

Visualizations

Experimental Workflow for Cichoric Acid Analysis

Caption: General workflow for the spectroscopic analysis of cichoric acid in Echinacea extracts.

Conclusion

The spectroscopic analysis of cichoric acid in Echinacea extracts is a well-established field with robust and validated methodologies. HPLC coupled with UV detection remains the primary technique for routine quantification due to its reliability and accessibility. LC-MS offers enhanced sensitivity and specificity, making it ideal for confirmatory analysis and trace-level detection. UV-Vis spectrophotometry provides a rapid means for assessing total phenolic content and antioxidant capacity, while NMR is indispensable for structural verification. The selection of the appropriate analytical technique will depend on the specific research or quality control objectives. The data and protocols presented in this guide offer a comprehensive resource for professionals involved in the research, development, and quality assurance of Echinacea-based products.

References

- 1. eveherbs.com [eveherbs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scirp.org [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root - Rezaei - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 8. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Oral toxicity and genotoxicity assessment of standardized Echinacea purpurea (L.) extract and the pharmacokinetic profile of its active ingredient chicoric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potentiometric and UV-Vis spectrophotometric titrations for evaluation of the antioxidant capacity of chicoric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Potentiometric and UV-Vis spectrophotometric titrations for evaluation of the antioxidant capacity of chicoric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chicoric acid: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Stability and Degradation Pathways of Echinacea Preparations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of key bioactive constituents in Echinacea preparations. Understanding the stability of these compounds is critical for ensuring the quality, efficacy, and shelf-life of Echinacea-based products. This document summarizes quantitative data, details experimental protocols, and visualizes degradation pathways and experimental workflows to support research and development in this area.

Key Bioactive Constituents and Their Stability

Echinacea preparations contain a complex mixture of bioactive compounds, with alkamides, caffeic acid derivatives, and polysaccharides being the most significant contributors to its therapeutic effects. The stability of these compounds is influenced by various factors, including temperature, light, pH, oxygen, and the presence of enzymes.

Alkamides